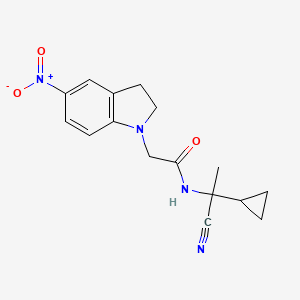
N-(1-cyano-1-cyclopropylethyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CC-115 and belongs to the class of inhibitors known as dual-mTORC1/2 inhibitors.
Applications De Recherche Scientifique
CC-115 has been extensively studied for its potential applications in various fields, including cancer research, immunology, and neurology. In cancer research, CC-115 has been shown to inhibit the growth of cancer cells by blocking the mTORC1 and mTORC2 signaling pathways. This inhibition leads to the suppression of protein synthesis, cell proliferation, and angiogenesis. In immunology, CC-115 has been shown to modulate the immune system by inhibiting the activation of T cells and reducing the production of cytokines. In neurology, CC-115 has been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Mécanisme D'action
CC-115 is a dual mTORC1/2 inhibitor that targets the mTOR signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets. CC-115 inhibits both mTORC1 and mTORC2, leading to the suppression of protein synthesis, cell proliferation, and angiogenesis. Additionally, CC-115 has been shown to modulate the immune system by inhibiting the activation of T cells and reducing the production of cytokines.
Biochemical and Physiological Effects:
CC-115 has been shown to have several biochemical and physiological effects. In cancer cells, CC-115 inhibits the mTORC1 and mTORC2 signaling pathways, leading to the suppression of protein synthesis, cell proliferation, and angiogenesis. In the immune system, CC-115 inhibits the activation of T cells and reduces the production of cytokines. In neurology, CC-115 has been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CC-115 has several advantages for lab experiments. It is a potent and selective inhibitor of the mTORC1/2 pathway, making it an attractive candidate for cancer research and immunology. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties. However, there are also limitations to using CC-115 in lab experiments. Its effects are not specific to cancer cells, and it may also affect normal cells. Additionally, its long-term effects and potential side effects are not well understood.
Orientations Futures
There are several future directions for the research and development of CC-115. One potential application is in the treatment of cancer, particularly in combination with other drugs. Another area of research is in the modulation of the immune system, particularly in autoimmune diseases. Additionally, CC-115 may have potential applications in neurology, particularly in the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential of CC-115 in these areas.
Méthodes De Synthèse
The synthesis of CC-115 involves a multi-step process that includes the reaction of 5-nitro-2,3-dihydro-1H-indole with ethyl chloroacetate to form 2-(5-nitro-2,3-dihydro-1H-indol-1-yl)ethyl acetate. This intermediate is then reacted with cyclopropylmethylamine and sodium hydride to form N-(1-cyano-1-cyclopropylethyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide. The final product is obtained after purification and isolation.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(5-nitro-2,3-dihydroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-16(10-17,12-2-3-12)18-15(21)9-19-7-6-11-8-13(20(22)23)4-5-14(11)19/h4-5,8,12H,2-3,6-7,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXVGTVCYZYQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCC3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

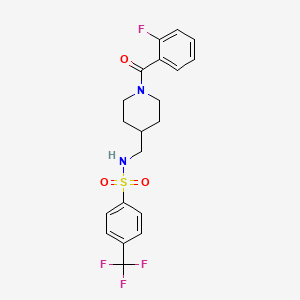
![5-chloro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2900004.png)

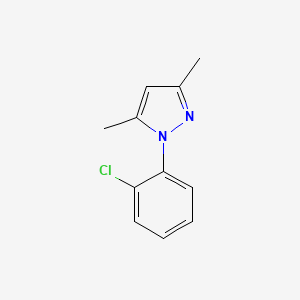

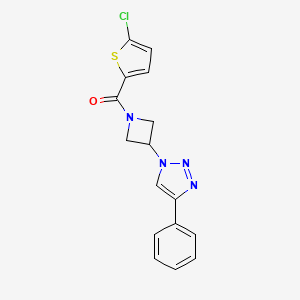
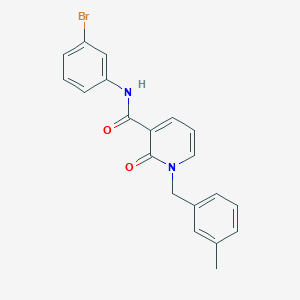
![N-cyclopentyl-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2900015.png)
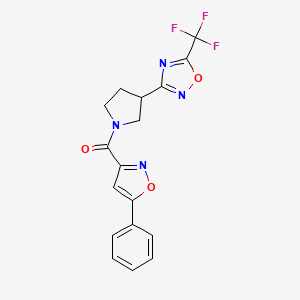
![4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2900017.png)
![(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide](/img/structure/B2900018.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2900023.png)